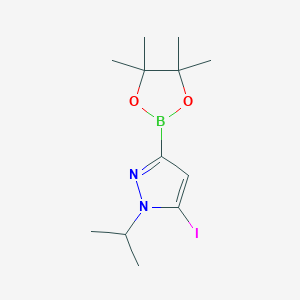

5-Iodo-1-isopropylpyrazole-3-boronic acid, pinacol ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Iodo-1-isopropylpyrazole-3-boronic acid, pinacol ester is a chemical compound with the molecular formula C12H20BIN2O2 and a molecular weight of 362.02 g/mol . This compound is a boronic ester derivative of pyrazole, featuring an iodine atom at the 5-position and an isopropyl group at the 1-position of the pyrazole ring. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodo-1-isopropylpyrazole-3-boronic acid, pinacol ester typically involves the following steps:

Iodination of Pyrazole: The pyrazole ring is iodinated at the 5-position using iodine and a suitable oxidizing agent.

Introduction of Isopropyl Group: The isopropyl group is introduced at the 1-position of the pyrazole ring through alkylation.

Formation of Boronic Ester: The boronic acid group is introduced at the 3-position of the pyrazole ring, followed by esterification with pinacol to form the boronic ester.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

5-Iodo-1-isopropylpyrazole-3-boronic acid, pinacol ester undergoes several types of chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This is the most common reaction, where the boronic ester reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Substitution Reactions: The iodine atom can be substituted with other functional groups under suitable conditions.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.

Solvents: Common solvents include tetrahydrofuran (THF), dimethylformamide (DMF), and toluene.

Major Products Formed

The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

5-Iodo-1-isopropylpyrazole-3-boronic acid, pinacol ester has several scientific research applications:

Chemistry: Widely used in the synthesis of complex organic molecules through Suzuki-Miyaura cross-coupling reactions.

Biology: Used in the development of biologically active molecules and probes for studying biological processes.

Medicine: Employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Industry: Utilized in the production of advanced materials, including polymers and electronic materials.

Mechanism of Action

The mechanism of action of 5-Iodo-1-isopropylpyrazole-3-boronic acid, pinacol ester primarily involves its role as a boronic ester in Suzuki-Miyaura cross-coupling reactions. The boronic ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . This process is facilitated by the presence of a base, which helps to activate the boronic ester for transmetalation .

Comparison with Similar Compounds

Similar Compounds

- 5-Bromo-1-isopropylpyrazole-3-boronic acid, pinacol ester

- 5-Chloro-1-isopropylpyrazole-3-boronic acid, pinacol ester

- 5-Fluoro-1-isopropylpyrazole-3-boronic acid, pinacol ester

Uniqueness

5-Iodo-1-isopropylpyrazole-3-boronic acid, pinacol ester is unique due to the presence of the iodine atom, which can participate in various substitution reactions, providing a versatile handle for further functionalization . Additionally, the isopropyl group at the 1-position of the pyrazole ring imparts steric hindrance, which can influence the reactivity and selectivity of the compound in chemical reactions .

Biological Activity

5-Iodo-1-isopropylpyrazole-3-boronic acid, pinacol ester (C12H20BIN2O2) is a compound that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, synthesizing findings from various studies and reports.

This compound is characterized by its boronic acid structure, which is known for its role in organic synthesis, particularly in Suzuki coupling reactions. The synthesis typically involves the reaction of 1-isopropyl-1H-pyrazole with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in a suitable solvent like tetrahydrofuran (THF) to yield the desired ester with high purity and yield .

Biological Activity Overview

The biological activities of pyrazole derivatives have been extensively studied, revealing a broad spectrum of pharmacological effects. The following subsections detail specific activities associated with this compound.

2. Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have been documented through various studies. For example, certain synthesized pyrazoles demonstrated activity against bacterial strains such as E. coli and Bacillus subtilis at concentrations as low as 40 µg/mL . Although specific data on 5-Iodo-1-isopropylpyrazole-3-boronic acid's antimicrobial efficacy is scarce, its boronic acid functionality may enhance its interaction with bacterial enzymes, potentially leading to antimicrobial effects.

3. Cancer Research Applications

Boronic acids are increasingly recognized for their role in cancer therapy due to their ability to inhibit proteasomal degradation pathways. The unique structure of boronic acids allows them to interact with dipeptidyl peptidase (DPP) and other enzymes involved in tumor progression . While direct evidence for the anticancer activity of 5-Iodo-1-isopropylpyrazole-3-boronic acid is not explicitly documented, its classification as a boron-containing compound positions it as a candidate for further investigation in cancer therapeutics.

Case Studies and Research Findings

Several studies have highlighted the biological relevance of pyrazole derivatives:

Properties

IUPAC Name |

5-iodo-1-propan-2-yl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20BIN2O2/c1-8(2)16-10(14)7-9(15-16)13-17-11(3,4)12(5,6)18-13/h7-8H,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQHCEMRFQYIOAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=NN(C(=C2)I)C(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20BIN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.